

# Regaloside I: A Novel Modulator of the Cellular Response to Photoaging

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## Compound of Interest

Compound Name: *Regaloside I*

Cat. No.: *B15592200*

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## Abstract

Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is a complex biological process characterized by alterations in the extracellular matrix, leading to wrinkle formation and loss of skin elasticity. At the cellular level, UV radiation induces a cascade of events in human dermal fibroblasts (HDFs), including cytoskeletal rearrangements and the upregulation of matrix-degrading enzymes. Recent research has identified **Regaloside I**, a phenylpropanoid glycerol glucoside isolated from *Lilium 'Casa Blanca'*, as a promising agent in mitigating the detrimental effects of UVA-induced photoaging. This technical guide provides a comprehensive overview of the role of **Regaloside I** in photoaging, detailing its mechanism of action, a summary of quantitative data from preclinical studies, and the experimental protocols utilized to elucidate its efficacy.

## Introduction

The integrity of the dermal extracellular matrix (ECM), primarily composed of collagen and elastin fibers synthesized by human dermal fibroblasts (HDFs), is crucial for maintaining skin structure and function. Chronic exposure to UVA radiation disrupts this homeostasis, leading to the visible signs of photoaging. A key event in this process is the alteration of fibroblast morphology, which is intrinsically linked to their ability to synthesize collagen.

UVA irradiation has been shown to induce morphological changes in HDFs, characterized by a reduction in actin filaments. This is accompanied by the upregulation of Capping Protein Muscle Z-line  $\alpha 1$  (CAPZA1), an inhibitor of actin filament polymerization. The disruption of the actin cytoskeleton is directly correlated with a decrease in collagen synthesis, contributing significantly to the photoaged phenotype.

**Regaloside I** has emerged as a key bioactive compound that can counteract these UVA-induced changes. By inhibiting the upregulation of CAPZA1, **Regaloside I** helps to preserve the normal morphology of HDFs and, consequently, their collagen-producing capacity. This guide will delve into the scientific evidence supporting the role of **Regaloside I** as a potential therapeutic agent in the prevention and treatment of photoaging.

## Mechanism of Action of Regaloside I in Photoaging

The primary mechanism of action of **Regaloside I** in the context of photoaging is its ability to modulate the expression of CAPZA1 in UVA-irradiated HDFs.

### Inhibition of CAPZA1 Upregulation

UVA radiation triggers an increase in the expression of CAPZA1 in HDFs.<sup>[1]</sup> CAPZA1 functions by capping the barbed end of actin filaments, thereby inhibiting their elongation. This leads to a reduction in the overall actin filament content and subsequent changes in cell shape.

**Regaloside I** has been identified as the active compound in Lilium 'Casa Blanca' extract that effectively inhibits this UVA-induced upregulation of CAPZA1.<sup>[1]</sup> By preventing the increase in CAPZA1 levels, **Regaloside I** helps to maintain the integrity of the actin cytoskeleton in fibroblasts.

### Preservation of Fibroblast Morphology and Collagen Synthesis

The inhibition of CAPZA1 upregulation by **Regaloside I** has a direct impact on the morphology and function of HDFs. By preserving the actin filament network, **Regaloside I** prevents the UVA-induced morphological changes that are detrimental to collagen synthesis.<sup>[1]</sup> This, in turn, leads to the suppression of collagen reduction, a hallmark of photoaged skin.

## Potential Involvement of MAPK and NF-κB Signaling Pathways

While direct experimental evidence specifically linking **Regaloside I** to the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in the context of photoaging is still emerging, the known roles of these pathways in the skin's response to UV radiation suggest a potential for indirect modulation by **Regaloside I**.

UV radiation is a known activator of the MAPK and NF-κB pathways, which lead to the upregulation of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines, respectively.[2][3] These signaling cascades contribute significantly to the degradation of the extracellular matrix and the inflammatory environment characteristic of photoaged skin. By mitigating the initial cellular stress and damage induced by UVA, it is plausible that **Regaloside I** could indirectly attenuate the activation of these downstream signaling pathways. Further research is warranted to explore this potential mechanism.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of **Regaloside I** on markers of photoaging in human dermal fibroblasts.

Parameter	Treatment Group	Concentration	Result	Reference
CAPZA1 Expression	UVA + Regaloside I	Not Specified	Inhibition of UVA-induced upregulation	[1]
Collagen Content	UVA + Regaloside I	Not Specified	Suppression of UVA-induced reduction	[1]
Fibroblast Morphology	UVA + Regaloside I	Not Specified	Suppression of UVA-induced alterations in cell shape	[1]

Note: Specific concentrations and percentage of inhibition/synthesis were not detailed in the primary source material available.

## Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in the investigation of **Regaloside I**'s role in photoaging.

### Cell Culture and UVA Irradiation

- Cell Line: Normal Human Dermal Fibroblasts (HDFs).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- UVA Irradiation:
  - HDFs are seeded in appropriate culture vessels and grown to confluence.
  - Prior to irradiation, the culture medium is replaced with phosphate-buffered saline (PBS).
  - Cells are exposed to UVA radiation from a suitable source (e.g., a UVASUN 3000 lamp). The UVA dose is measured using a radiometer and is typically in the range of 5-60 J/cm<sup>2</sup>.  
[4]
  - Control cells are sham-irradiated (kept in the dark under the same conditions).
  - Following irradiation, PBS is replaced with fresh culture medium, with or without the addition of **Regaloside I** at various concentrations.

### Western Blot Analysis for Protein Expression

- Cell Lysis:
  - After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

- Cell lysates are collected by scraping and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
  - Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - The membrane is then incubated with primary antibodies against the target proteins (e.g., CAPZA1, MMP-1, p-p38, p-JNK, p-ERK, NF-κB p65) overnight at 4°C.
  - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. β-actin is typically used as a loading control.

## Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

- RNA Extraction and cDNA Synthesis:
  - Total RNA is extracted from treated and control cells using a suitable RNA isolation reagent (e.g., TRIzol).
  - The purity and concentration of the RNA are determined by spectrophotometry.

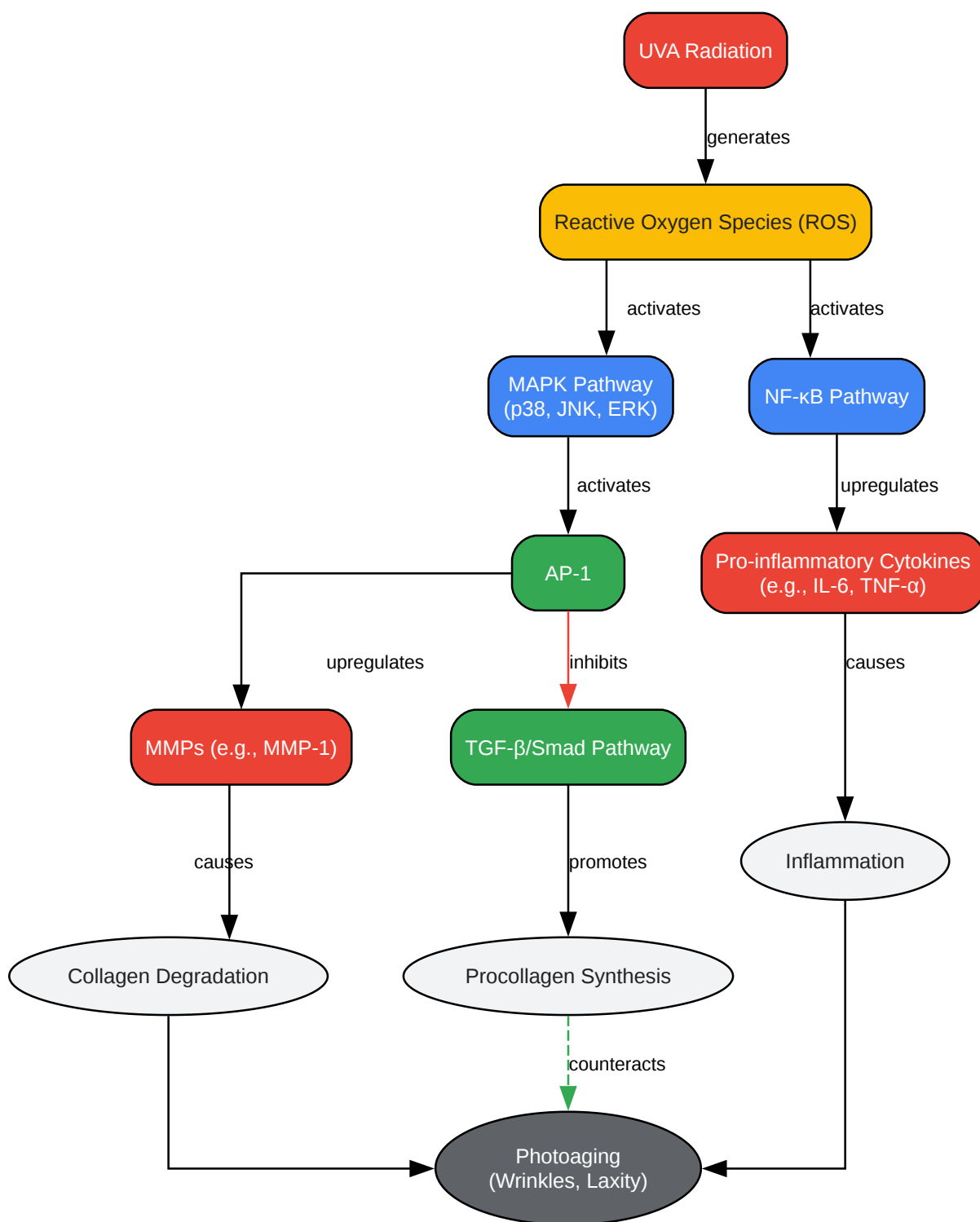
- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
- RT-qPCR:
  - The qPCR reaction is performed using a SYBR Green master mix and specific primers for the target genes (e.g., CAPZA1, COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH).
  - The thermal cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Data Analysis: The relative gene expression is calculated using the  $2^{-\Delta\Delta C_t}$  method, with the target gene expression normalized to the housekeeping gene.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins

- Sample Collection: The cell culture supernatant is collected after the treatment period.
- ELISA Procedure:
  - The levels of secreted proteins such as pro-collagen type I C-peptide (PIP) and MMP-1 in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.
  - The absorbance is read on a microplate reader at the appropriate wavelength.
- Data Analysis: A standard curve is generated using recombinant protein standards, and the concentration of the target protein in the samples is determined by interpolating from the standard curve.

## Visualizations

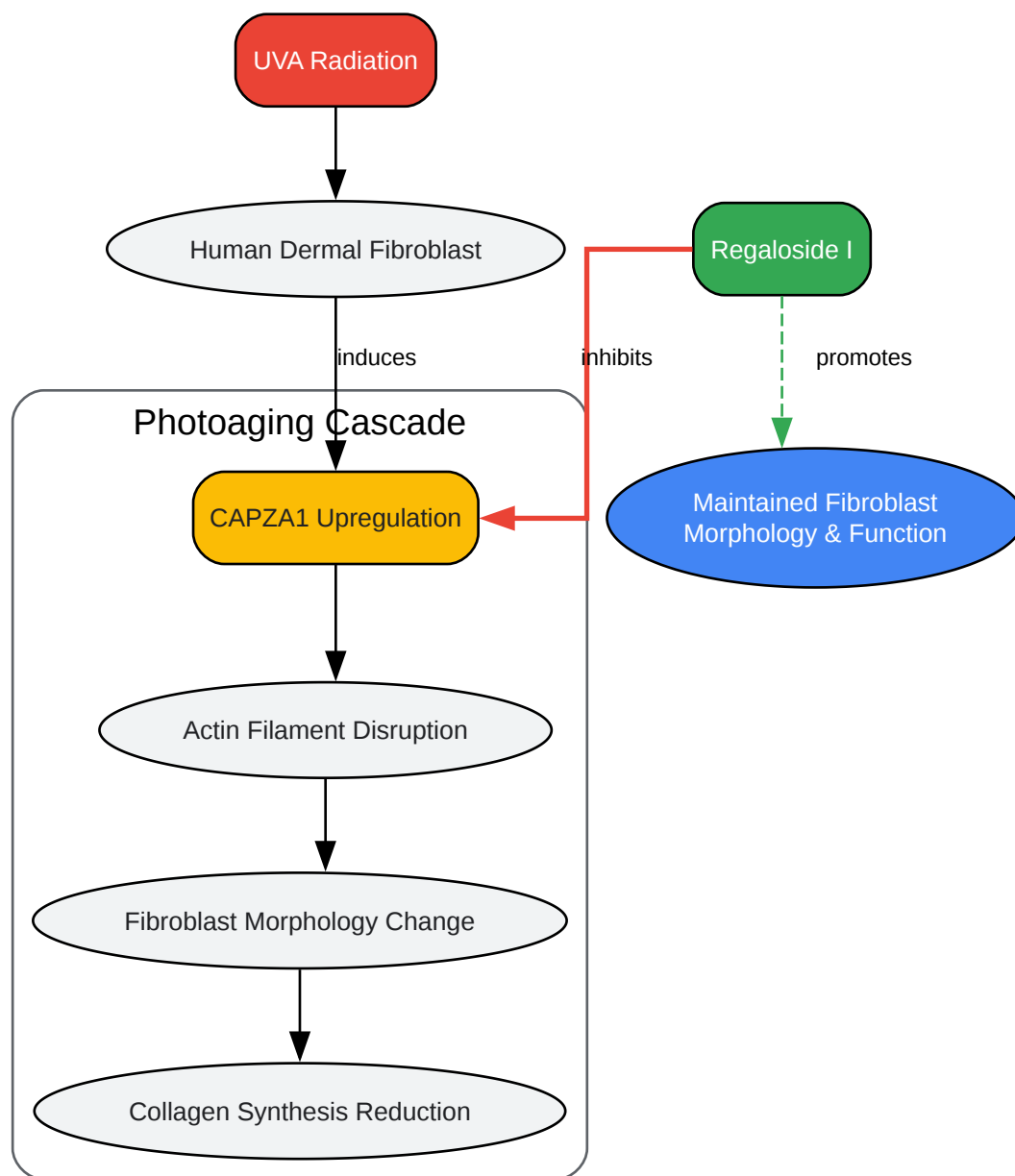
### Signaling Pathway of Photoaging



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Caption: General signaling pathways involved in UVA-induced photoaging.

## Proposed Mechanism of Regaloside I in Counteracting Photoaging

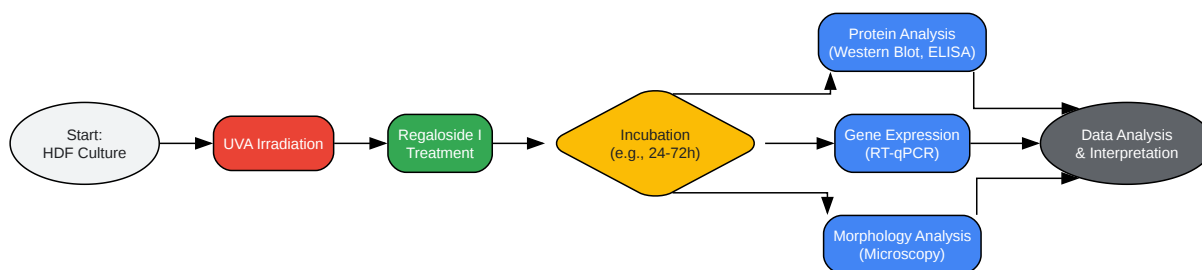


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Caption: Proposed mechanism of **Regaloside I** in preventing photoaging.

## Experimental Workflow for Evaluating Regaloside I





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Caption: Workflow for in vitro evaluation of **Regaloside I**.

## Conclusion

**Regaloside I** demonstrates significant potential as an anti-photoaging agent by targeting a key cellular event initiated by UVA radiation: the upregulation of CAPZA1 and the subsequent disruption of the actin cytoskeleton in human dermal fibroblasts. By maintaining the structural integrity and function of these collagen-producing cells, **Regaloside I** offers a novel approach to mitigating the visible signs of skin aging. While the direct effects on major signaling pathways like MAPK and NF- $\kappa$ B require further investigation, the current evidence strongly supports its role in preserving ECM homeostasis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of **Regaloside I** in the field of dermatology and cosmetology.

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## References

- 1. Ginsenoside CK and retinol on UVA-induced photoaging exert the synergistic effect through antioxidant and antiapoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Photoaging Effect of Hydrolysates from Pacific Whiting Skin via MAPK/AP-1, NF- $\kappa$ B, TGF- $\beta$ /Smad, and Nrf-2/HO-1 Signaling Pathway in UVB-Induced Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UVA- and UVB-induced changes in collagen and fibronectin biosynthesis in the skin of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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